3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and drug design. This compound features a triazolopyrimidine core, which is known for its biological activity and ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a tetrahydrofuran derivative with a triazolopyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a molecular probe to study biological pathways and interactions with cellular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure and is also studied for its biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential therapeutic applications.
Uniqueness
3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to its tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and ability to interact with diverse molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H11N5O3 |
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Molecular Weight |
237.22 g/mol |
IUPAC Name |
3-(oxolan-2-ylmethyl)-4H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C9H11N5O3/c15-8-6-7(10-9(16)11-8)14(13-12-6)4-5-2-1-3-17-5/h5H,1-4H2,(H2,10,11,15,16) |
InChI Key |
PZXVBKIZNYOELZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C(=O)NC(=O)N3)N=N2 |
Origin of Product |
United States |
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